

commercial suppliers of 2-Amino-4-iodobenzonitrile

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Compound of Interest

Compound Name: 2-Amino-4-iodobenzonitrile

Cat. No.: B15327740

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An in-depth technical guide to 2-Amino-5-iodobenzonitrile, a key intermediate in pharmaceutical synthesis, is detailed below. This guide addresses the core requirements for researchers, scientists, and drug development professionals, focusing on its chemical properties, commercial availability, and role in synthetic applications.

Introduction

Initially, the subject of this guide was intended to be **2-Amino-4-iodobenzonitrile**. However, a comprehensive search of commercial chemical supplier databases and scientific literature revealed that this specific isomer is not readily available. In contrast, the closely related isomer, 2-Amino-5-iodobenzonitrile (CAS No. 132131-24-9), is commercially available and is a significant building block in medicinal chemistry. Notably, it serves as a crucial intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy.^{[1][2]} This guide will, therefore, focus on the properties and applications of 2-Amino-5-iodobenzonitrile.

Commercial Availability and Physicochemical Properties

2-Amino-5-iodobenzonitrile is available from several commercial suppliers, typically for research and development purposes. The compound is also known by the synonyms 2-Cyano-4-iodoaniline and 5-Iodoanthranilonitrile.^{[1][3]} Key physicochemical data, compiled from various suppliers, are presented in Table 1 for easy comparison.

Property	Value	Source(s)
CAS Number	132131-24-9	[1] [3] [4]
Molecular Formula	C ₇ H ₅ IN ₂	[1] [3] [4]
Molecular Weight	244.03 g/mol	[3] [4]
Appearance	Silvery-white flaky solid	[5]
Storage Conditions	2-8°C Refrigerator, Sealed in dry	[1] [6]

Synthesis of 2-Amino-5-iodobenzonitrile

A general experimental protocol for the synthesis of 2-Amino-5-iodobenzonitrile from 2-aminobenzonitrile has been described. This iodination reaction is a key step in making this intermediate available for further synthetic transformations.

Experimental Protocol: Synthesis of 2-Amino-5-iodobenzonitrile

Materials:

- 2-Aminobenzonitrile
- Ammonium iodide
- Acetic acid
- 30% aqueous hydrogen peroxide
- Aqueous sodium thiosulfate
- 20% sodium hydroxide solution

Procedure:

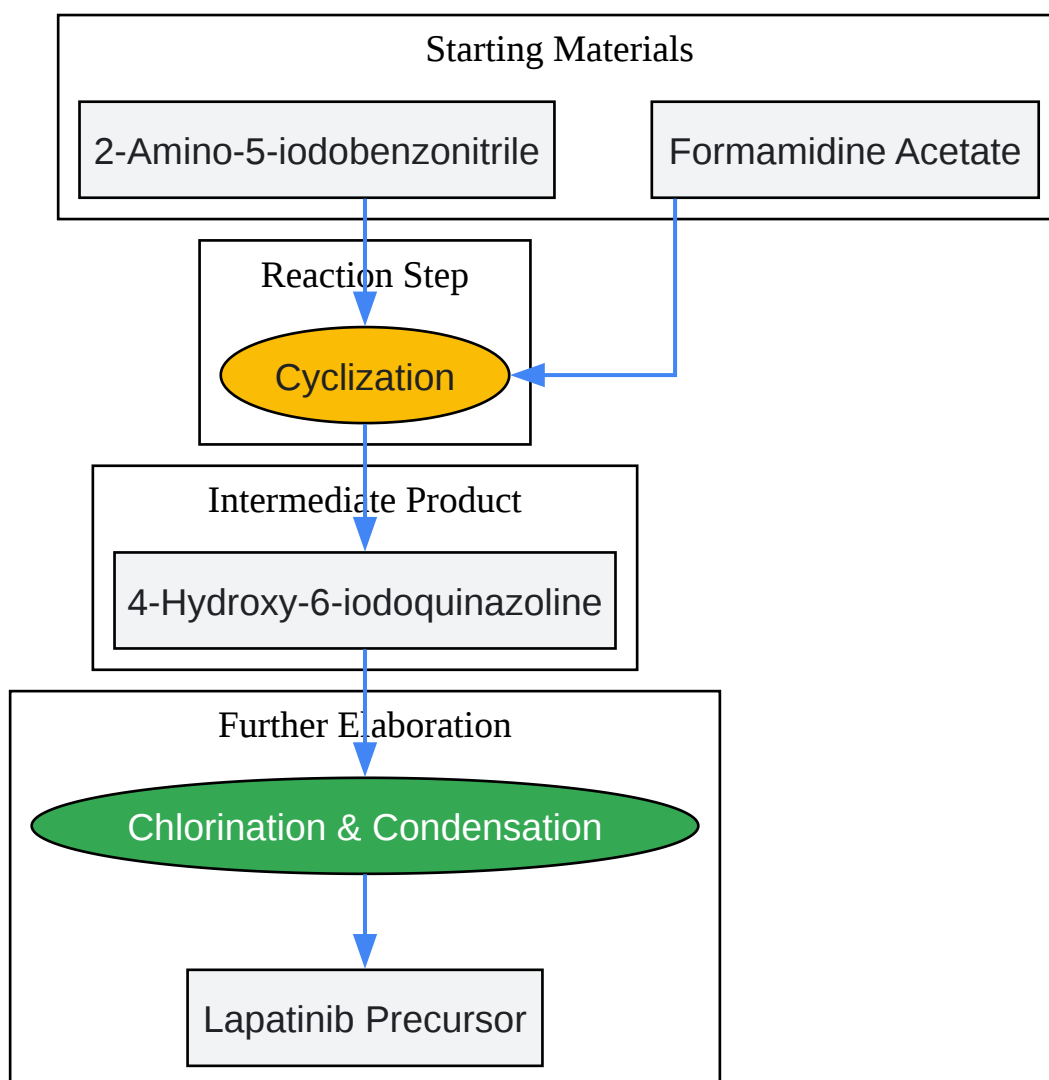
- A mixture of 2-aminobenzonitrile (0.02 mol) and ammonium iodide (0.02 mol) is dissolved in acetic acid (50 mL).
- 30% aqueous hydrogen peroxide (0.13 mol) is added dropwise to the solution at a controlled temperature of 30 °C.
- The reaction mixture is stirred at room temperature for 12 hours.
- Upon completion, the reaction is quenched by the addition of aqueous sodium thiosulfate (40 mL, 0.03 mol).
- The pH of the solution is adjusted to approximately 8 by the addition of a 20% sodium hydroxide solution.
- The mixture is stirred at room temperature for an additional 30 minutes.
- The precipitated product, 2-Amino-5-iodobenzonitrile, is collected by vacuum filtration. This process yields a silvery-white flaky solid with a reported yield of 92.6%.^[5]

Application in the Synthesis of a Lapatinib Intermediate

2-Amino-5-iodobenzonitrile is a valuable intermediate for the synthesis of N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine, a precursor to the anticancer drug Lapatinib.^{[1][5]} The iodine atom on the benzonitrile ring is particularly useful for undergoing palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions, which are fundamental in the construction of complex aromatic systems.^[2]

Experimental Workflow: Synthesis of a Quinazoline Derivative

The general workflow for the utilization of 2-Amino-5-iodobenzonitrile in the synthesis of a quinazoline-based drug intermediate involves a cyclization reaction to form the core heterocyclic structure. This is a common strategy in medicinal chemistry for building the quinazoline scaffold present in many kinase inhibitors.



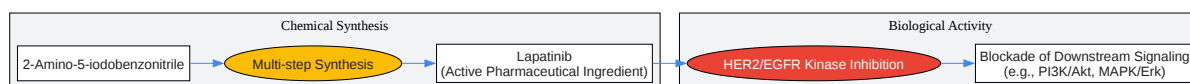
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Synthetic pathway from 2-Amino-5-iodobenzonitrile.

Signaling Pathways and Biological Relevance

While 2-Amino-5-iodobenzonitrile itself is not biologically active in terms of targeting specific signaling pathways, its derivatives, most notably Lapatinib, are potent inhibitors of the tyrosine kinase activity associated with the Human Epidermal Growth Factor Receptor 2 (HER2/neu) and the Epidermal Growth Factor Receptor (EGFR, also known as HER1). Inhibition of these receptors blocks downstream signaling pathways, such as the MAPK/Erk and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. The dysregulation of these pathways is a hallmark of many cancers.

The logical relationship of how a synthetic intermediate like 2-Amino-5-iodobenzonitrile leads to a biologically active compound that modulates these pathways is illustrated below.



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From chemical intermediate to biological action.

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